6-Aminoquinoline
Overview
Description
6-Aminoquinoline is a compound that has been identified as a key intermediate in various chemical syntheses and has potential applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, with an amino group at the sixth position. This structural feature makes it a versatile building block for the development of compounds with biological activity, such as antibacterial agents and fluorescence derivatizing reagents .
Synthesis Analysis
The synthesis of 6-aminoquinoline derivatives has been explored through various methods. One approach involves the Skraup reaction, which is a classical method for synthesizing quinolines. This reaction has been used to synthesize 6-aminoquinoline from 4-nitroaniline and glycerol, followed by reduction with hydrazine hydrate catalyzed by palladium on carbon (Pd/C) . Another innovative strategy reported is the tandem Povarov reaction, which allows access to symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines, potentially useful in organic electronics . Additionally, substituted 6-amino-4-phenyltetrahydroquinoline derivatives have been synthesized and studied for their antagonistic efficacy on the follicle-stimulating hormone receptor .
Molecular Structure Analysis
The molecular structure of 6-aminoquinoline is characterized by the presence of an amino group at the C-6 position of the quinoline ring. This modification significantly influences the electronic properties and reactivity of the molecule. For instance, the presence of the amino group can enhance the antibacterial activity of quinolone derivatives, as seen in the case of 6-amino-8-methylquinolones . The elucidation of the stereochemistry of diastereoisomers of related compounds, such as 6-amino-2-methyldecahydroisoquinoline, further demonstrates the importance of molecular structure in determining the properties of these derivatives .
Chemical Reactions Analysis
6-Aminoquinoline and its derivatives participate in various chemical reactions that are central to their applications. For example, the compound can be used to synthesize fluorescent derivatizing reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which reacts with amino acids to form stable urea derivatives amenable to HPLC analysis . The reactivity of the amino group also allows for the formation of polymeric reagents that can be used for the derivatization of amines and amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminoquinoline derivatives are influenced by their molecular structure. The photoluminescence of 6-aminoquinoline has been studied, revealing that its fluorescence properties are typical of aminoquinolines substituted in the homocyclic ring. The excited state acidities and solvent dependences of the fluorescences of these compounds are significant for their potential applications in fluorescence-based techniques . The antibacterial activity of 6-aminoquinoline derivatives, particularly against Gram-positive bacteria, is another important property that has been extensively evaluated .
Scientific Research Applications
Antimalarial Applications
6-Aminoquinoline and its derivatives have been extensively studied for their antimalarial properties. Primaquine, an 8-aminoquinoline, is a notable example, having been used extensively against liver-stage Plasmodium infections, particularly for P. vivax malaria. It is effective against dormant parasite forms in the liver (hypnozoites), which can cause relapses of malaria. However, its use is limited in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to hemolytic toxicity (Waters & Edstein, 2011). Tafenoquine, another 8-aminoquinoline, is a primaquine analog under clinical development, offering a longer elimination half-life and efficacy against both P. vivax and P. falciparum malaria (Chu & Hwang, 2020).
Leishmaniasis Treatment
Research has also explored the use of 8-aminoquinolines in treating leishmaniasis. A study evaluated the efficacy of an oral 8-aminoquinoline (WR6026) in patients with kala-azar (visceral leishmaniasis), showing some success in reducing parasite numbers and improving clinical symptoms (Sherwood et al., 1994).
Viral Infections
Chloroquine, a 4-aminoquinoline, has demonstrated potential against various viral infections. Its direct antiviral effects and immunomodulatory properties have been studied in the context of HIV replication and other viral diseases (Savarino et al., 2003).
Antiparasitic Activity
The antiparasitic activities of 8-aminoquinolines have been investigated, particularly their effectiveness against various stages of malaria parasites and other parasitic infections. Studies have suggested possible mechanisms of action and outlined the toxic effects of these compounds (Grewal, 1981).
Potential Cognition Enhancers
Some derivatives of 6-aminoquinoline have been synthesized and evaluated for their potential as cognition enhancers, showing promise in preventing memory decline and inhibiting acetylcholinesterase activity in animal models (Piplani et al., 2011).
Drug Development and Optimization
Ongoing research aims to improve the therapeutic index of 8-aminoquinolines, with studies exploring drug combinations and modifications to reduce toxicity while maintaining efficacy (Myint et al., 2011). Additionally, newer drugs are being synthesized to overcome limitations like primaquine's hemolytic toxicity in G6PD-deficient individuals (Nanayakkara et al., 2008).
Safety And Hazards
Future Directions
6-Aminoquinoline has been extensively investigated in different fields, with a wide range of practical applications . Because of their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations, these compounds are often used in optoelectronics . They are essential for the manufacturing of new OLED devices . Over the past few decades, photochemical and photophysical research has been carried out on aminoquinolines since they evince a broad range of chemical and biological behavior .
properties
IUPAC Name |
quinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSRSRITMWVIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206725 | |
Record name | 6-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoline | |
CAS RN |
580-15-4 | |
Record name | 6-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Aminoquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7T264NL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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